REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[Cu]>O>[OH2:3].[C:6]([O-:9])(=[O:8])[CH3:7].[Cu+2:5].[C:1]([O-:4])(=[O:3])[CH3:2] |f:0.1.2,5.6.7.8|
|
Name
|
|
Quantity
|
89.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.125 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
zeolitic material
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
NH4+
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
by agitating the slurry at 70° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pH was between 4.8 and 4.5 during the reaction
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was then filtered
|
Type
|
WASH
|
Details
|
washed until the filtrate
|
Type
|
CUSTOM
|
Details
|
the washed sample was dried at 90° C
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |